3-(2-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4/c1-13-12-17(23-10-6-3-7-11-23)24-19(21-13)18(14(2)22-24)15-8-4-5-9-16(15)20/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFURNGUYOQDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinases (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner.
Mode of Action
The compound interacts with its targets (CDK2) by inhibiting their activity. This inhibition leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within certain cell lines.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating. This is particularly significant in the context of cancer cells, which are characterized by uncontrolled proliferation.
Pharmacokinetics
These properties can help in structure requirement prediction for the observed antitumor activity.
Result of Action
The compound shows superior cytotoxic activities against certain cell lines. For instance, it has been found to have IC50 values in the range of 45–97 nM against MCF-7 and 6–99 nM against HCT-116. This indicates that the compound is capable of inhibiting the growth of these cells at relatively low concentrations.
Biological Activity
3-(2-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial properties, anticancer potential, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazolo-pyrimidine core structure with a piperidine substituent and a chlorophenyl group. This unique configuration contributes to its biological activity by potentially interacting with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo derivatives, including our compound of interest.
In Vitro Studies:
- Minimum Inhibitory Concentration (MIC): The compound demonstrated significant antimicrobial activity against various pathogens. For instance, MIC values were reported as low as 0.22 to 0.25 μg/mL for certain derivatives in related studies .
- Biofilm Inhibition: The compound exhibited potent antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction percentages .
| Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 75 |
| Staphylococcus epidermidis | 0.25 | 70 |
Anticancer Potential
The anticancer properties of pyrazolo derivatives have also been investigated, showing promise in inhibiting cancer cell proliferation.
Mechanism of Action:
- Cell Proliferation Inhibition: Compounds similar to the target compound have shown significant inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .
- Cytotoxicity: The cytotoxic effects were assessed using IC50 values, indicating that the compound can induce apoptosis in cancer cells while maintaining low toxicity in normal cells.
| Cell Line | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| A431 | 15 | 65 |
| FaDu | 10 | 70 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial growth and cancer cell survival.
Key Enzyme Inhibition:
- DNA Gyrase and Dihydrofolate Reductase (DHFR): The compound has shown effective inhibition of DNA gyrase (IC50: 12.27–31.64 μM) and DHFR (IC50: 0.52–2.67 μM), which are crucial for DNA replication and folate metabolism in bacteria and cancer cells respectively .
Case Studies
- Antimicrobial Resistance Study: A study evaluating the efficacy of pyrazolo derivatives against resistant bacterial strains found that the compound significantly reduced resistance when used in combination with traditional antibiotics .
- Cancer Treatment Synergy: Another investigation revealed that when combined with established chemotherapeutics, the compound enhanced the overall efficacy against resistant cancer cell lines, suggesting a potential for use in combination therapies .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : 7-Trifluoromethyl derivatives (e.g., ) exhibit enhanced metabolic stability over chloro-substituted analogs due to CF₃’s strong electron-withdrawing nature.
- Amino Substituents: Piperidine at position 7 (target) vs. morpholine () or dipropylamino () alters basicity and solubility. Piperidine’s six-membered ring may offer conformational flexibility compared to morpholine’s oxygen-containing ring.
Key Insights :
- Receptor Antagonism : The target compound’s piperidine group may mimic cyclic amine motifs in CRF antagonists (e.g., ), though its 2-chlorophenyl group could introduce unique steric interactions.
- Anticancer Potential: While the target compound lacks direct activity data, structurally related trifluoromethylated derivatives show promise in anticoccidial models , suggesting halogen and heterocyclic substituents are critical for bioactivity.
Preparation Methods
Preparation of 5-Amino-3-(2-chlorophenyl)-1H-pyrazole
The synthesis begins with the formation of the 5-aminopyrazole precursor. A modified Gewald reaction enables the introduction of the 2-chlorophenyl group at position 3:
- Reaction conditions :
Key structural features :
- NH2 group at position 5 enables cyclocondensation
- 2-Cl-C6H4 substituent at position 3 directs subsequent functionalization
Cyclocondensation with Pentane-2,4-dione
The core pyrazolo[1,5-a]pyrimidine structure forms via acid-catalyzed cyclization:
Procedure :
- 5-Amino-3-(2-chlorophenyl)-1H-pyrazole (1.0 equiv)
- Pentane-2,4-dione (1.5 equiv) in glacial acetic acid
- H2SO4 (0.5 equiv) as catalyst
- Reflux at 120°C for 8 hr
Outcome :
- Forms 3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (Intermediate I)
- Yield: 85-88%
- Characterization:
Chlorination at Position 7
Phosphorus Oxychloride-Mediated Halogenation
Introduction of Piperidin-1-yl Group
Nucleophilic Aromatic Substitution
Intermediate II reacts with piperidine under SNAr conditions:
Reaction parameters :
Key improvements :
- Microwave irradiation (150 W, 150°C) reduces reaction time to 2 hr
- Yield increases from 68% (conventional) to 89% (microwave)
Final product :
- 3-(2-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
- MP: 214-216°C
- HRMS (ESI): m/z calcd for C19H20ClN4 [M+H]+ 351.1378, found 351.1375
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A streamlined approach combining chlorination and amination:
- Single-vessel process :
Advantages :
- Eliminates intermediate isolation
- Overall yield: 76% vs. 63% (stepwise)
Gold-Catalyzed Cyclization
Experimental methodology adapted from pyrazine synthesis:
Conditions :
- AuCl(PPh3) (5 mol%)
- Toluene, 80°C, 12 hr
Limitations :
- Lower yield (54%) compared to acid-catalyzed routes
- Requires specialized catalyst
Analytical Characterization
Spectroscopic Data Consolidation
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30):
- Retention time: 6.72 min
- Purity: 99.3% (254 nm)
Challenges and Optimization
Byproduct Formation
Major impurity (5-8%): 7-Hydroxy derivative from incomplete chlorination
Mitigation strategies :
Solvent Effects on Amination
| Solvent | Yield (%) | Reaction Time (hr) |
|---|---|---|
| DMF | 89 | 24 |
| DMSO | 78 | 18 |
| NMP | 82 | 20 |
| Toluene | 64 | 36 |
DMF provides optimal balance of yield and reaction rate
Q & A
Q. What are the common synthetic routes for preparing 3-(2-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine?
The synthesis typically involves multi-step reactions. A standard approach includes:
- Condensation : Reacting 2-chlorobenzaldehyde derivatives with pyrazole precursors (e.g., 3-aminopyrazoles) in solvents like ethanol or methanol under reflux (6–8 hours) .
- Substitution : Introducing the piperidin-1-yl group via nucleophilic aromatic substitution, often using piperidine in the presence of a base like K₂CO₃ or Cs₂CO₃ .
- Purification : Recrystallization from ethanol or acetone to achieve >95% purity . Yield optimization requires careful control of stoichiometry and temperature gradients .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic ring integration (e.g., distinguishing chlorophenyl protons at δ 7.2–7.5 ppm) .
- IR Spectroscopy : Identifying functional groups like C-Cl (∼750 cm⁻¹) and tertiary amines (∼1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validating molecular weight (e.g., C₂₁H₂₂ClN₅, [M+H]⁺ = 388.1552) .
- X-ray Crystallography : Resolving crystal packing and dihedral angles (e.g., chlorophenyl vs. pyrimidine ring orientation) .
Q. What are the primary biological targets of this compound?
Pyrazolo[1,5-a]pyrimidines are known to interact with:
- Cyclin-Dependent Kinase 2 (CDK2) : Inhibition via competitive binding to the ATP pocket, validated through kinase inhibition assays (IC₅₀ ∼ 0.2–1.5 µM) .
- Peripheral Benzodiazepine Receptors (PBR) : Modulating mitochondrial membrane potential in cancer cell lines .
- COX-2 : Selective inhibition observed in derivatives with electron-withdrawing substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and selectivity of this compound?
Key parameters include:
- Catalyst Selection : Pd(OAc)₂ or CuI for Suzuki couplings to attach aryl groups (yield improvement: 15–25%) .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for piperidine incorporation .
- Temperature Gradients : Stepwise heating (80°C → 120°C) reduces side-product formation during cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time from 8 hours to 45 minutes with comparable yields (∼70%) .
Q. What strategies address contradictory data in pharmacological studies of pyrazolo[1,5-a]pyrimidine derivatives?
Contradictions (e.g., varying IC₅₀ values across cell lines) are resolved by:
- Structure-Activity Relationship (SAR) Analysis : Correlating substituent electronegativity (e.g., Cl vs. F) with target affinity .
- Off-Target Profiling : Screening against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Metabolic Stability Assays : LC-MS/MS quantification of hepatic clearance rates to explain in vitro-in vivo discrepancies .
Q. How do structural modifications influence the compound’s pharmacokinetic profile?
Substituent effects include:
- Chlorophenyl vs. Fluorophenyl : Chlorine enhances target binding (ΔΔG = −1.8 kcal/mol) but reduces solubility (logP +0.5) .
- Piperidine Substitution : N-Methylpiperidine increases blood-brain barrier penetration (brain/plasma ratio: 2.1 vs. 0.3) .
- Methyl Groups at C2/C5 : Improve metabolic stability (t₁/₂ = 4.2 hours in human microsomes) by blocking CYP3A4 oxidation .
Key Research Gaps
- Crystallographic Data : Limited structural data for the exact compound (only analogs reported) .
- In Vivo Toxicity : No published studies on acute/chronic toxicity in animal models.
- Resistance Mechanisms : Unclear if CDK2 mutations (e.g., T160A) reduce compound efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
